![molecular formula C10H11ClN8O3 B15008014 5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15008014.png)
5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-methyl-N’-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole ring, a triazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-N’-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the triazole moiety, and the final coupling to form the carbohydrazide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that ensure consistency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-N’-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-N’-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and triazole ring could play crucial roles in these interactions, influencing the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the pyrazole and carbohydrazide moieties.
1-methyl-N’-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide: Similar structure but without the chloro group.
Uniqueness
5-chloro-1-methyl-N’-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of both the pyrazole and triazole rings, along with the nitro and chloro groups, provides a versatile scaffold for further functionalization and exploration in various applications.
Properties
Molecular Formula |
C10H11ClN8O3 |
---|---|
Molecular Weight |
326.70 g/mol |
IUPAC Name |
5-chloro-1-methyl-N-[(E)-1-(3-nitro-1,2,4-triazol-1-yl)propan-2-ylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11ClN8O3/c1-6(4-18-5-12-10(16-18)19(21)22)13-14-9(20)7-3-8(11)17(2)15-7/h3,5H,4H2,1-2H3,(H,14,20)/b13-6+ |
InChI Key |
KCQDSRBDOBGTQH-AWNIVKPZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NN(C(=C1)Cl)C)/CN2C=NC(=N2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=NN(C(=C1)Cl)C)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.